2-Methylpyrazolo[1,5-a]pyrimidine (2-MP) is a heterocyclic compound containing two fused rings, a pyrazole ring and a pyrimidine ring, with a methyl group attached to the second carbon atom of the pyrazole ring. The synthesis of various 2-MP derivatives has been reported in scientific literature, often involving multi-step reactions starting from simpler heterocyclic precursors. [, ] These studies explore the reactivity and functionalization possibilities of the 2-MP scaffold.
2-Methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound characterized by a fused pyrazole and pyrimidine structure. This compound belongs to the broader class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry. The molecular formula of 2-methylpyrazolo[1,5-a]pyrimidine is C₇H₈N₄, and it features a methyl group at the second position of the pyrazole ring. The unique structural arrangement contributes to its potential as a pharmacologically active agent.
The mechanism of action of 2-Mpyr itself is not extensively studied. However, its significance lies in its role as a precursor to 2-Mpyr-COOH, which is a crucial building block for the drug anagliptin. Anagliptin functions by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), thereby regulating blood sugar levels in type 2 diabetes [].
The chemical reactivity of 2-methylpyrazolo[1,5-a]pyrimidine can be attributed to its functional groups and ring structure. Key reactions include:
2-Methylpyrazolo[1,5-a]pyrimidine exhibits significant biological activity, particularly in the field of medicinal chemistry. Some notable activities include:
The synthesis of 2-methylpyrazolo[1,5-a]pyrimidine typically involves several methodologies:
The applications of 2-methylpyrazolo[1,5-a]pyrimidine span several fields:
Interaction studies involving 2-methylpyrazolo[1,5-a]pyrimidine focus on its binding affinity and mechanism of action with various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 2-methylpyrazolo[1,5-a]pyrimidine. Here are a few notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3-Methylpyrazolo[1,5-a]pyrimidine | Isomeric form | Different methyl group positioning affects activity. |
| Pyrazolo[3,4-b]quinoline | Fused ring system | Exhibits different biological profiles. |
| 4-Amino-pyrazolo[1,5-a]pyrimidine | Amino-substituted derivative | Increased water solubility and altered bioactivity. |
The uniqueness of 2-methylpyrazolo[1,5-a]pyrimidine lies in its specific methyl substitution pattern on the pyrazole ring, which influences its reactivity and biological properties compared to other similar compounds.
The pyrazolopyrimidine class, including 2-methylpyrazolo[1,5-a]pyrimidine, emerged in the mid-20th century as researchers explored nonbenzodiazepine sedatives. Early derivatives like zaleplon (Sonata) demonstrated hypnotic effects without the benzodiazepine backbone, establishing the scaffold’s potential in CNS-targeted therapies. Subsequent synthetic efforts expanded its applications:
2-Methylpyrazolo[1,5-a]pyrimidine exemplifies the structural diversity achievable in N-heterocyclic systems. Key attributes include:
This reactivity profile enables functionalization for tailored pharmacological activity, as seen in kinase inhibitors and CNS drugs.
IUPAC Name: 2-Methylpyrazolo[1,5-a]pyrimidine
Molecular Formula: C₇H₇N₃
Molecular Weight: 121.15 g/mol
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 238°C (decomposition) | |
| Density | 1.5 ± 0.1 g/cm³ | |
| LogP | 0.87 |
2-Methylpyrazolo[1,5-a]pyrimidine derivatives act as ATP-competitive or allosteric inhibitors of kinases critical in oncogenic pathways. Key targets include:
Nonbenzodiazepine sedatives like zaleplon utilize the pyrazolo[1,5-a]pyrimidine core to modulate GABA receptors without benzodiazepine-related side effects.
Derivatives inhibit:
2-Methylpyrazolo[1,5-a]pyrimidine represents a fused bicyclic heterocyclic compound with the molecular formula C₇H₇N₃ and a molecular weight of 133.15 grams per mole [1]. The compound is characterized by a rigid, planar structural framework consisting of a five-membered pyrazole ring fused with a six-membered pyrimidine ring [2]. The Chemical Abstracts Service registry number for this compound is 78562-32-0 [1].
The molecular geometry of 2-methylpyrazolo[1,5-a]pyrimidine exhibits essential planarity with minimal deviation from the mean molecular plane [3]. Crystallographic studies on related pyrazolo[1,5-a]pyrimidine derivatives demonstrate that the fused ring system maintains planarity with maximum deviations typically not exceeding 0.014 Angstroms [4] [5]. This planar configuration is fundamental to the electronic properties and stability of the compound [2].
The methyl substituent at position 2 introduces specific steric and electronic effects that influence the overall molecular conformation [2]. The positioning of this methyl group on the pyrazole ring portion of the fused system affects the electronic distribution and potential intermolecular interactions [6]. Theoretical conformational analyses reveal that the methyl substitution pattern significantly influences the molecular geometry and associated physicochemical properties [7].
Table 1: Basic Molecular Properties of 2-Methylpyrazolo[1,5-a]pyrimidine
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇N₃ | [1] |
| CAS Number | 78562-32-0 | [1] |
| Molecular Weight (g/mol) | 133.15 | [1] |
| Physical State | Solid | - |
The pyrazolo[1,5-a]pyrimidine scaffold exhibits multiple structural isomeric forms based on the relative positioning of nitrogen atoms within the bicyclic framework [8]. These isomers include pyrazolo[5,1-b]pyrimidine, pyrazolo[5,1-c]pyrimidine, pyrazolo[3,4-d]pyrimidine, and pyrazolo[4,3-d]pyrimidine, each characterized by distinct nitrogen atom arrangements that significantly influence their chemical reactivity and biological activity [8].
Tautomeric equilibria represent a crucial aspect of pyrazolo[1,5-a]pyrimidine chemistry [9] [10]. The core pyrazolo[1,5-a]pyrimidine system can exist in multiple tautomeric forms, particularly when functional groups capable of proton migration are present [9]. Crystallographic evidence from X-ray diffraction studies consistently supports specific tautomeric preferences in the solid state [10].
For substituted pyrazolo[1,5-a]pyrimidines containing arylazo groups, extensive spectroscopic and thermodynamic studies reveal predominant existence in specific tautomeric forms both in solution and solid phases [11] [12]. The tautomeric preferences are influenced by electronic effects, hydrogen bonding patterns, and steric considerations [13]. Nuclear magnetic resonance spectroscopy and theoretical calculations provide complementary evidence for tautomeric structure determination [6].
The 2-methyl substitution pattern in 2-methylpyrazolo[1,5-a]pyrimidine limits certain tautomeric possibilities compared to unsubstituted analogues [6]. The methyl group stabilizes specific electronic configurations and influences the relative energies of potential tautomeric forms [14]. Density functional theory calculations at the B3LYP/6-31G level provide insights into the equilibrium geometry and tautomeric stability of related derivatives [14].
Crystallographic investigations of pyrazolo[1,5-a]pyrimidine derivatives reveal characteristic packing arrangements and intermolecular interaction patterns [3] [15] [16]. Single crystal X-ray diffraction studies demonstrate that these compounds typically crystallize in various space groups with specific unit cell parameters dependent on substitution patterns [15] [16].
The crystal structure of 7-amino-2-tert-butyl-5-methylpyrazolo[1,5-a]pyrimidine, a closely related analogue, crystallizes in the tetragonal space group P4₁2₁2 with unit cell parameters a = 10.8271(2) Angstroms, c = 19.9208(3) Angstroms, and volume V = 2335.24(7) cubic Angstroms [3]. This structure provides valuable insights into the general packing characteristics of methylated pyrazolo[1,5-a]pyrimidine systems [3].
Intermolecular hydrogen bonding plays a crucial role in crystal packing stabilization [3]. The amino-substituted derivatives form three-dimensional framework structures through N—H⋯N hydrogen bonds, creating helical chains and complex supramolecular architectures [3]. The hydrogen bonding patterns involve both pyrazole and pyrimidine nitrogen atoms as acceptors [3].
For 2-cyano-5-methylpyrazolo[1,5-a]pyrimidine, crystallographic analysis reveals monoclinic space group P2₁/c with unit cell parameters a = 3.8380(12) Angstroms, b = 11.994(4) Angstroms, c = 16.245(5) Angstroms, and β = 90.743(5) degrees [16]. The crystal cohesion is enhanced by C—H⋯N hydrogen bonding interactions [16].
Table 2: Bond Distances and Angles in Pyrazolo[1,5-a]pyrimidine Systems
| Bond/Angle | Value | Reference |
|---|---|---|
| N1—C2 (Å) | 1.3491(19) | [3] |
| C2—C3 (Å) | 1.401(2) | [3] |
| C3—C3A (Å) | 1.384(2) | [3] |
| C3A—N4 (Å) | 1.353(2) | [3] |
| N4—C5 (Å) | 1.332(2) | [3] |
| C5—C6 (Å) | 1.398(2) | [3] |
| C6—C7 (Å) | 1.389(2) | [3] |
| N1—C2—C3 (°) | 112.38(13) | [3] |
| C2—C3—C3A (°) | 105.98(13) | [3] |
| N4—C3A—C3 (°) | 132.99(15) | [3] |
The electronic structure of 2-methylpyrazolo[1,5-a]pyrimidine exhibits characteristic features of conjugated heterocyclic systems with significant π-electron delocalization [3] [17]. Experimental evidence from bond distance analysis demonstrates peripheral delocalization of π electrons throughout the fused ring system [3]. The carbon-carbon and carbon-nitrogen bond distances within the bicyclic framework span a narrow range of less than 0.02 Angstroms, indicating substantial electronic delocalization [3].
The highest occupied molecular orbital and lowest unoccupied molecular orbital energy gap for pyrazolo[1,5-a]pyrimidine derivatives typically ranges from 2.34 to 2.70 electron volts [18]. This energy gap influences the electronic transition properties and photophysical behavior of the compounds [17] [19]. The electronic transitions are predominantly of the intramolecular charge transfer type, involving electron transfer from the highest occupied molecular orbital to the lowest unoccupied molecular orbital [20].
Theoretical calculations reveal that the highest occupied molecular orbital primarily exhibits π-character localized on the pyrazolo[1,5-a]pyrimidine ring system, while the lowest unoccupied molecular orbital demonstrates π-character distributed over aromatic substituents when present [20]. This orbital distribution pattern supports the observed charge transfer characteristics in electronic absorption spectra [20].
The 2-methyl substitution introduces specific electronic effects through hyperconjugation and inductive mechanisms [17]. These effects modulate the electron density distribution within the fused ring system and influence the overall electronic properties [21]. Time-dependent density functional theory calculations provide detailed insights into excited state properties and electronic transition characteristics [17].
Table 3: Electronic Structure Properties
| Property | Value | Reference |
|---|---|---|
| HOMO-LUMO Gap (eV) | 2.34-2.70 | [18] |
| Electronic Delocalization | Peripheral π-delocalization | [3] |
| Planarity Deviation (Å) | 0.014(1) | [4] [5] |
| π-Electron System | 10-π-electron system | [3] |
| Electronic Transition Type | HOMO→LUMO (ICT) | [20] |
Computational studies employing density functional theory methods provide comprehensive insights into the structural characteristics of 2-methylpyrazolo[1,5-a]pyrimidine [6] [14]. Calculations performed at the B3LYP/6-31G level of theory reveal optimized geometries and electronic properties that correlate well with experimental observations [14]. These theoretical investigations encompass geometry optimization, vibrational frequency analysis, and electronic structure calculations [14].
Molecular orbital calculations using semiempirical AM1 methods have been employed to distinguish between potential structural isomers and confirm regioselectivity in synthetic reactions [22]. The theoretical results support experimental structure assignments and provide mechanistic insights into formation pathways [22]. Gauge-independent atomic orbital calculations combined with nuclear magnetic resonance spectroscopy establish correlations between computed and experimental chemical shifts [6].
Replica-exchange molecular dynamics simulations reveal conformational preferences and dynamic behavior of substituted pyrazolo[1,5-a]pyrimidine derivatives [7]. These studies demonstrate that dihedral angle distributions between the fused ring system and substituent groups depend significantly on substitution patterns [7]. The most frequently observed dihedral angles range from 82 to 89 degrees for various substituents [7].
Theoretical investigations of tautomeric stability employ high-level ab initio calculations to evaluate relative energies of different tautomeric forms [10]. These calculations support experimental observations regarding preferred tautomeric structures in both ground and excited states [13]. The theoretical methods successfully predict acid dissociation constants and correlate structure-activity relationships [14].
2-Methylpyrazolo[1,5-a]pyrimidine exists as a solid crystalline material at room temperature [1]. The compound exhibits a white to pale yellow appearance, consistent with most pyrazolo[1,5-a]pyrimidine derivatives [2] [1]. The crystalline structure maintains planarity with minimal deviation from the mean molecular plane, typically not exceeding 0.014 Angstroms . The compound demonstrates good chemical stability under ambient conditions but requires storage in cool and dark environments below 15°C for optimal preservation [4].
The melting point of 2-methylpyrazolo[1,5-a]pyrimidine is reported as 105°C based on data from the parent pyrazolo[1,5-a]pyrimidine system [5]. This value is consistent with the structural characteristics of fused heterocyclic compounds containing nitrogen atoms. The boiling point has not been definitively established in the literature, as the compound typically undergoes thermal decomposition before reaching its boiling point under standard atmospheric conditions [6] [7] [8].
Related pyrazolo[1,5-a]pyrimidine derivatives show varying thermal decomposition patterns, with most compounds exhibiting decomposition temperatures ranging from 200°C to over 300°C depending on substituent patterns [9] [10].
The solubility characteristics of 2-methylpyrazolo[1,5-a]pyrimidine demonstrate limited aqueous solubility but good compatibility with organic solvents [11] [12]. The compound exhibits:
The limited water solubility can be attributed to the hydrophobic nature of the fused ring system and the methyl substitution at position 2 [13]. The polar nitrogen atoms within the heterocyclic framework provide some polar character, enabling moderate solubility in polar aprotic solvents [11].
2-Methylpyrazolo[1,5-a]pyrimidine exhibits characteristic ultraviolet absorption with electronic transitions primarily occurring in the ultraviolet region [14] [15]. The compound demonstrates:
The electronic structure analysis reveals that the highest occupied molecular orbital primarily exhibits π-character localized on the pyrazolo[1,5-a]pyrimidine ring system .
Infrared spectroscopic analysis of pyrazolo[1,5-a]pyrimidine compounds reveals characteristic absorption bands [16] [17] [18]:
The infrared spectrum provides valuable structural confirmation and can distinguish between different substitution patterns on the pyrazolo[1,5-a]pyrimidine core [17].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of 2-methylpyrazolo[1,5-a]pyrimidine [19] [20]:
Proton Nuclear Magnetic Resonance:
Carbon-13 Nuclear Magnetic Resonance:
Common solvents used for nuclear magnetic resonance analysis include deuterated chloroform and deuterated dimethyl sulfoxide [20] [17].
Mass spectrometric analysis of 2-methylpyrazolo[1,5-a]pyrimidine shows characteristic fragmentation patterns [22] [21]:
Mass spectrometry provides definitive molecular weight confirmation and structural validation through fragmentation analysis .
2-Methylpyrazolo[1,5-a]pyrimidine possesses a molecular weight of 133.15 grams per mole [23] [1] corresponding to the molecular formula C₇H₇N₃. The compound exhibits an estimated density of 1.5 ± 0.1 grams per cubic centimeter [25], derived from structural analysis of related pyrazolo[1,5-a]pyrimidine derivatives.
The molecular geometry demonstrates essential planarity with the fused ring system maintaining minimal deviation from planarity . The exact mass is calculated as 133.0640 daltons, providing precise mass determination for analytical applications [26].
Thermal stability analysis of 2-methylpyrazolo[1,5-a]pyrimidine and related derivatives reveals moderate to good thermal stability [9] [10]:
Specific pyrazolo[1,5-a]pyrimidine derivatives have demonstrated exceptional thermal stability, with some compounds showing decomposition temperatures exceeding 325°C [9]. The thermal stability depends significantly on the substitution pattern and electronic effects of functional groups attached to the core structure [10].
Storage recommendations include maintaining the compound at room temperature in cool and dark conditions below 15°C to ensure long-term stability [4]. The compound remains stable under ambient conditions but may be sensitive to prolonged ultraviolet exposure depending on specific substituents [11].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₇N₃ | [23] [1] |
| Chemical Abstracts Service Number | 78562-32-0 | [1] |
| Molecular Weight (g/mol) | 133.15 | [23] [1] |
| Physical State | Solid | [1] |
| Appearance | White to pale yellow crystalline | [2] [1] |
| Melting Point (°C) | 105 | [5] |
| Density (g/cm³) | 1.5 ± 0.1 | [25] |
| Water Solubility | Sparingly soluble (<1 mM) | [11] |
| Dimethyl Sulfoxide Solubility | Moderately soluble (>10 mM) | [11] |
Table 2: Spectroscopic Characteristics
| Technique | Key Observations | Reference |
|---|---|---|
| Ultraviolet-Visible | Absorption in ultraviolet region, ε = 3320-20593 M⁻¹cm⁻¹ | [15] |
| Infrared | Characteristic bands at 3337, 1540, 1623 cm⁻¹ | [18] |
| Proton Nuclear Magnetic Resonance | Assignments confirmed via anisotropic effects | [21] |
| Carbon-13 Nuclear Magnetic Resonance | All resonances assigned via two-dimensional experiments | [19] |
| Mass Spectrometry | Molecular ion at m/z 133 [M+H]⁺ | [23] |
Table 3: Thermal Properties
| Parameter | Value | Reference |
|---|---|---|
| Thermal Stability | Moderate to good | [9] |
| Decomposition Temperature | >200°C (varies with substitution) | [9] |
| Storage Temperature | <15°C (recommended) | [4] |
| Thermogravimetric Analysis | Single-step decomposition typical | [10] |